Ethyl 2-phenyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Properties
Molecular Formula |
C24H20N4O2 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
ethyl 2-phenyl-4-pyridin-2-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C24H20N4O2/c1-2-30-23(29)20-21(16-10-4-3-5-11-16)27-24-26-17-12-6-7-14-19(17)28(24)22(20)18-13-8-9-15-25-18/h3-15,22H,2H2,1H3,(H,26,27) |
InChI Key |
XCGHBESQMSAZHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC=CC=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-phenyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzimidazole with ethyl acetoacetate in the presence of a base, followed by cyclization with pyridine-2-carbaldehyde. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives or modifying solubility properties.
Reaction Conditions
| Condition | Reagent | Product |
|---|---|---|
| Acidic | HCl/H₂O | 2-phenyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylic acid |
| Basic | NaOH/H₂O | Sodium salt of the carboxylic acid |
Nucleophilic Substitution
The heterocyclic system may undergo nucleophilic substitution at positions susceptible to attack, particularly at the pyridine ring or reactive sites within the fused rings. For example, the ethyl ester can react with nucleophiles (e.g., amines) to form amide derivatives.
Example Reaction
Electrophilic Substitution
Electrophilic substitution is possible at positions ortho or para to the heteroatoms in the aromatic rings. The presence of electron-withdrawing groups (e.g., pyridine) may direct substitution to specific sites .
Potential Sites
-
Pyridine ring (positions 3, 5, or 6)
-
Phenyl ring (para to the heterocyclic core)
Oxidation/Reduction
The 1,4-dihydropyrimidine ring may undergo redox reactions. Oxidation could convert the dihydro structure to a fully aromatic pyrimidine, while reduction might alter the ring’s electronic properties .
Example
Cycloaddition Reactions
The conjugated heterocyclic system may participate in cycloadditions (e.g., [4+2] or [2+4] reactions) depending on the electronic environment and substituents.
Putative Reaction
Substitution on the Pyridine Ring
The pyridin-2-yl substituent may undergo further functionalization, such as halogenation or coupling reactions, to introduce new substituents.
Example
Biological Activity-Driven Reactions
Derivatives of pyrimido-benzimidazoles are often studied for antimicrobial or anticancer properties. Functionalization (e.g., ester hydrolysis, amide formation) may enhance target binding or metabolic stability .
Key Applications
-
Antimicrobial agents
-
Anticancer candidates
-
Enzyme inhibitors
Note : The reactions outlined are inferred from structurally similar pyrimido-benzimidazole derivatives. Experimental validation is recommended for the specific compound .
Scientific Research Applications
Ethyl 2-phenyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action for Ethyl 2-phenyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways .
Biological Activity
Ethyl 2-phenyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound belongs to the class of dihydropyrimidines, which are known for their varied biological activities. The synthesis of this compound often involves multi-step reactions that yield derivatives with improved efficacy. Recent studies have highlighted synthetic pathways that facilitate the introduction of various substituents at different positions on the pyrimidine ring, enhancing biological activity .
Biological Activities
1. Anticancer Activity
Dihydropyrimidines, including the target compound, have shown promising anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of cell proliferation : Studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells.
- Mechanism of Action : The compound is believed to interfere with cell cycle progression and promote apoptotic pathways by activating caspases and modulating Bcl-2 family proteins .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
- Bacterial Inhibition : It exhibits moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) have been reported in the range of 125 to 250 μg/mL .
- Fungal Activity : The compound has shown antifungal effects against Candida albicans, making it a candidate for further development in antifungal therapies .
3. Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties:
- Cytokine Modulation : The compound appears to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating potential use in treating inflammatory diseases .
Case Studies and Research Findings
Recent research has focused on optimizing the biological activity of this compound through structural modifications. For instance:
Comparison with Similar Compounds
Critical Analysis of Structural Validation
Crystallographic data for analogs (e.g., ) were validated using SHELX software, a standard for small-molecule refinement . However, the absence of single-crystal data for the target compound limits direct comparison of conformational stability.
Q & A
Basic: What are the common synthetic routes for this compound, and what are the critical reaction parameters?
Answer:
The synthesis of pyrimido[1,2-a]benzimidazole derivatives typically involves multicomponent reactions. For example, analogous compounds are synthesized via one-pot condensation of aldehydes, β-ketoesters, and 2-aminobenzimidazole derivatives in ionic liquids (e.g., 3-butyl-1-methylimidazolium chloride) at elevated temperatures (~363 K) . Key parameters include:
- Stoichiometric ratios : Equimolar amounts of reactants to minimize side products.
- Solvent choice : Ionic liquids enhance reaction efficiency and reduce byproducts.
- Reaction monitoring : TLC is critical to terminate the reaction at optimal conversion .
Challenges include avoiding isomerization, as seen in reactions with 2-aminobenzimidazole and ethoxymethylene derivatives, where unintended isomers form due to competing cyclization pathways .
Basic: How is the compound characterized structurally, and what spectroscopic techniques are prioritized?
Answer:
Structural characterization relies on:
- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., π-π stacking, C–H···N/O hydrogen bonds) .
- NMR spectroscopy : H and C NMR identify substituent environments, particularly for distinguishing regioisomers.
- Mass spectrometry : Confirms molecular weight and fragmentation patterns.
For crystallography, single crystals are grown via slow evaporation from ethanol or methanol. Refinement software like SHELXL (via SHELX suite) is standard for resolving bond lengths, angles, and thermal parameters .
Advanced: How can X-ray crystallography resolve structural ambiguities, and what software tools are recommended?
Answer:
X-ray crystallography is indispensable for:
- Planarity analysis : Dihedral angles between fused rings (e.g., 3.68° deviation in related compounds) confirm rigidity .
- Intermolecular interactions : Hydrogen bonding (e.g., C–H···O/N) and π-π stacking (centroid distances ~3.3–4.0 Å) stabilize crystal packing .
- Validation : Tools like PLATON validate geometry and detect voids .
Software : - SHELX suite : SHELXL refines small-molecule structures; SHELXPRO interfaces with macromolecular data .
- Olex2 or Mercury : Visualize and analyze hydrogen-bonding networks .
Advanced: What strategies address contradictions in spectroscopic vs. crystallographic data during structural elucidation?
Answer:
Discrepancies may arise from:
- Dynamic effects in solution : NMR may average conformers, while crystallography captures static structures.
- Polymorphism : Different crystal forms alter packing interactions.
Resolution steps :
Cross-validate : Compare experimental NMR shifts with DFT-calculated values.
Explore multiple crystallization conditions : Identify dominant polymorphs.
Use complementary techniques : IR spectroscopy for functional groups; mass spectrometry for molecular ion confirmation .
Advanced: How is the biological activity of this compound evaluated, and what in vitro models are relevant?
Answer:
Pyrimido[1,2-a]benzimidazole derivatives exhibit antineoplastic and kinase-inhibitory activity. Key methodologies include:
- Kinase inhibition assays : Measure IC values against VEGFR2 or TIE-2 using recombinant enzymes .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Computational docking : Predict binding modes to ATP-binding pockets using AutoDock Vina or Schrödinger Suite .
Note : Substituents like trifluoromethyl groups enhance bioactivity by improving metabolic stability and target affinity .
Advanced: What synthetic modifications enhance the compound’s physicochemical or pharmacological properties?
Answer:
- Electron-withdrawing groups : Nitro or trifluoromethyl substituents improve planarity and π-stacking, enhancing DNA intercalation potential .
- Pyridine/phenyl substitution : Modulates solubility and bioavailability. For example, 4-pyridinyl groups increase water solubility via hydrogen bonding .
- Ester hydrolysis : Converting ethyl esters to carboxylic acids improves polarity for prodrug strategies .
Advanced: How are computational methods integrated to predict reactivity or stability?
Answer:
- DFT calculations : Optimize ground-state geometries (e.g., B3LYP/6-31G**) and predict frontier molecular orbitals (HOMO/LUMO) for reactivity trends .
- Molecular dynamics (MD) : Simulate solvation effects and degradation pathways in physiological conditions.
- QSPR models : Correlate substituent electronic parameters (Hammett σ) with experimental logP or pKa values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
